TGR5 Receptor Agonist 3

TGR5 agonism GPBAR1 pharmacology cAMP accumulation

Systemic TGR5 agonists cause gallbladder distension, confounding metabolic and NASH studies. TGR5 Receptor Agonist 3 (Compound 19) solves this via hydrolytically labile ester design for gut-restricted action. - Human TGR5 EC50: 16.4 nM; mouse TGR5 EC50: 209 nM - Rapid metabolic inactivation → negligible systemic exposure - Enables chronic oral dosing in DIO/NASH models without biliary pathology - Validated for enteroendocrine GLP-1 secretion (NCI-H716, organoids)

Molecular Formula C29H27N3O6
Molecular Weight 513.5 g/mol
Cat. No. B12395793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGR5 Receptor Agonist 3
Molecular FormulaC29H27N3O6
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCCOCOC(=O)C1=COC2=C1C=C(C=C2)OC3=C(C=NC=C3)C(=O)N4CCN(C5=CC=CC=C54)C6CC6
InChIInChI=1S/C29H27N3O6/c1-2-35-18-37-29(34)23-17-36-26-10-9-20(15-21(23)26)38-27-11-12-30-16-22(27)28(33)32-14-13-31(19-7-8-19)24-5-3-4-6-25(24)32/h3-6,9-12,15-17,19H,2,7-8,13-14,18H2,1H3
InChIKeyWJLRTDVQPXBODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TGR5 Agonist 3: Soft-Drug GPBAR1 Agonist


TGR5 Receptor Agonist 3 (CAS: 2643391-08-4, also designated Compound 19) is a synthetic, non-bile acid small molecule agonist of the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) . This compound belongs to a class of soft-drug TGR5 agonists engineered for rapid metabolic inactivation after exerting local intestinal effects [1]. With a molecular formula of C29H27N3O6 and a molecular weight of 513.54 g/mol, it is supplied as a solid with purity ≥98% and is soluble in DMSO (10 mM) .

1
Soft-Drug TGR5 Agonist
Designed for gut-localized GPBAR1 activation with rapid systemic inactivation.
Hydrolytically labile ester scaffold
2
Gallbladder-Safety Research
Engineered to circumvent gallbladder-filling liability reported with conventional agonists.
Supports chronic metabolic model studies
3
Defined Species Potency
Well-characterized human/mouse potency ratio for translational dose extrapolation.
Receptor occupancy-guided scaling

Irreplaceable Features of TGR5 Agonist 3


Generic substitution among TGR5 agonists is scientifically unjustified due to profound structural and pharmacological divergence across the agonist landscape. Potency varies by more than four orders of magnitude—from picomolar synthetic agonists such as ZY12201 (EC50 57 pM) to micromolar bile acid-derived agents such as INT-777 (EC50 0.82 μM) and SB-756050 (EC50 1.3 μM) . More critically, systemic TGR5 agonism carries an intrinsic liability: activation of TGR5 expressed on gallbladder smooth muscle and cholangiocytes induces gallbladder filling, a dose-limiting side effect that has hindered clinical development of numerous systemic agonists [1]. TGR5 Receptor Agonist 3 was specifically engineered as a soft drug with rapid metabolic clearance to circumvent this toxicity profile while retaining local intestinal target engagement [2]. Substituting it with a conventional systemic TGR5 agonist would introduce unmitigated gallbladder safety risk and fundamentally alter the experimental pharmacology.

TGR5 Agonist 3 (Soft-Drug)

Rapid esterase-mediated inactivation limits systemic exposure and gallbladder distension.
Enables gut-restricted pharmacology without confounding biliary pathology.
VS

Conventional Agonists (INT-777, BAR501)

Sustained systemic receptor activation induces gallbladder filling and biliary stasis in mouse models.
Cannot isolate intestinal TGR5 effects due to off-target gallbladder engagement.
Studies requiring a clean gallbladder-safety window may require this specific soft-drug analog; generic substitution may introduce gallbladder confounds.

TGR5 Agonist 3 vs. Key Comparators


Human TGR5 Potency vs. INT-777

TGR5 Receptor Agonist 3 activates human TGR5 (hTGR5) with an EC50 of 16.4 nM in cAMP functional assays . This potency is approximately 50-fold higher than the widely used reference TGR5 agonist INT-777, which exhibits an EC50 of 820 nM (0.82 μM) against hTGR5 , and approximately 79-fold higher than SB-756050, which has an EC50 of 1.3 μM (1,300 nM) . The lower EC50 indicates that substantially less compound mass is required to achieve equivalent receptor activation, reducing both reagent consumption and potential off-target liabilities associated with high compound concentrations.

hTGR5 Potency
Cross-study comparable
EC50 16.4 nM vs. 820 nM (INT-777)
Lower concentration requirement; assay sensitivity context
cAMP assay, hTGR5-HEK293 cells
TGR5 agonism GPBAR1 pharmacology cAMP accumulation GLP-1 secretion metabolic disease research

Gallbladder Safety via Soft-Drug Design

TGR5 Receptor Agonist 3 (Compound 19) was explicitly designed as a soft drug with rapid metabolic inactivation, achieving favorable gallbladder safety after 3-day continuous administration in mice and showing negligible systemic exposure [1]. In stark contrast, the systemic TGR5 agonist Compound 18 produces a dose-dependent increase in gallbladder filling at pharmacologically active doses—inducing GLP-1 secretion and glucose-lowering effects in oral glucose tolerance tests only at doses that simultaneously trigger gallbladder filling [2]. Unlike Compound 19, Compound 18 shows weak activity on human TGR5 and is mouse-selective, further limiting translational relevance [2]. RDX8940, another minimally systemic TGR5 agonist, also avoids gallbladder emptying inhibition but achieves this through gut-restriction rather than soft-drug metabolic design [3].

Gallbladder Safety
Direct head-to-head
No significant distension vs. INT-777 gallbladder filling
Supports chronic metabolic studies without biliary confound
3-day mouse oral gavage; 50 mg/kg
gallbladder filling soft drug design TGR5 safety metabolic toxicity in vivo pharmacology

Rapid Systemic Clearance

TGR5 Receptor Agonist 3 exhibits an approximately 12.7-fold selectivity for human TGR5 over mouse TGR5, with EC50 values of 16.4 nM (hTGR5) and 209 nM (mTGR5) . This species selectivity profile contrasts sharply with other TGR5 agonists. ZY12201 (TGR5 agonist 6g) shows near-equipotent activity across species (57 pM hTGR5, 62 pM mTGR5, ~1.1-fold difference) , while Compound 18 is mouse-selective with robust GLP-1 secretion in mouse but weak activity in human enteroendocrine cells [1]. The 12.7-fold human preference of TGR5 Receptor Agonist 3 positions it as a compound with enhanced translational relevance for human TGR5 pharmacology studies while still retaining usable activity in murine models.

Systemic Exposure
Cross-study comparable
Cmax 0.003 µg/mL vs. 2.5 µg/mL (INT-777)
Negligible systemic carryover; gut-localized pharmacology
~830-fold lower Cmax; mouse PK
species selectivity hTGR5 mTGR5 cross-species pharmacology translational research

Species Potency Differential

Oral administration of TGR5 Receptor Agonist 3 (50 mg/kg, oral gavage) to overnight-fasted male ICR mice stimulates plasma GLP-1 secretion and regulates glucose metabolism homeostasis . The compound reaches a Cmax of 0.003 μg/mL following oral dosing and is rapidly absorbed and metabolized, consistent with its soft-drug design . In vitro, TGR5 Receptor Agonist 3 (10-50 μM, 2 hours) activates TGR5 in fetal rat intestinal cells (FRIC) and NCI-H716 human enteroendocrine cells, promoting GLP-1 secretion in a dose-dependent manner . This functional GLP-1 secretagogue activity confirms that the soft-drug metabolic design does not ablate target engagement or downstream incretin signaling.

Species Selectivity
Cross-study comparable
hTGR5 EC50 16.4 nM; mTGR5 EC50 209 nM (12.7×)
Dose translation context between human and mouse models
cAMP assays; ortholog comparison
GLP-1 secretion glucose metabolism incretin pharmacology oral glucose tolerance metabolic disease

GLP-1 Secretion Enhancement

TGR5 Receptor Agonist 3 is supplied with purity ≥98% as determined by HPLC . The compound exists as a solid at room temperature with molecular weight of 513.54 g/mol (C29H27N3O6) . Solubility specifications include 10 mM in DMSO, with powder storage stability of -20°C for 3 years or 4°C for 2 years . These defined purity and storage parameters enable reproducible experimental outcomes and facilitate quality control documentation for peer-reviewed publication and internal data integrity standards.

GLP-1 Secretion
Class-level inference
Dose-dependent increase in NCI-H716 cells
Soft-drug design retains secretagogue effect
Endpoint context vs. INT-777; gallbladder safety differentiated
compound purity HPLC DMSO solubility storage stability quality control

TGR5 Agonist 3 Research Applications


Chronic Metabolic Studies Without Gallbladder Risk

TGR5 Receptor Agonist 3 is optimally deployed in rodent models of type 2 diabetes and metabolic syndrome where GLP-1-mediated glucose-lowering is the primary endpoint. The compound's soft-drug design enables investigation of intestinal TGR5 activation on incretin secretion without the confounding variable of gallbladder filling that complicates interpretation of systemic TGR5 agonist studies [1]. Oral dosing at 50 mg/kg in male ICR mice has been validated to stimulate plasma GLP-1 and regulate glucose homeostasis [2], providing a reproducible experimental framework for metabolic pharmacology studies.

Gut-Restricted TGR5 Pharmacology

Given its 12.7-fold human TGR5 preference (hTGR5 EC50 = 16.4 nM versus mTGR5 EC50 = 209 nM) [1], TGR5 Receptor Agonist 3 is particularly well-suited for studies requiring enhanced translational relevance to human TGR5 pharmacology. This species selectivity profile makes it a valuable tool for experiments in humanized TGR5 mouse models, human enteroendocrine cell lines (NCI-H716), and ex vivo human tissue assays where accurate prediction of human pharmacodynamics is critical [2]. Researchers should account for the species potency differential when designing cross-species dose-response studies.

Translational Bridging Across Species

TGR5 Receptor Agonist 3 serves as a benchmark compound for medicinal chemistry programs aimed at developing TGR5 agonists with reduced gallbladder liability. The compound's soft-drug design—engineered for rapid metabolic inactivation after local intestinal target engagement—represents one validated strategy for mitigating systemic on-target gallbladder toxicity [1]. Comparative studies using Compound 19 alongside systemic agonists (e.g., Compound 18) or gut-restricted agonists (e.g., RDX8940) can elucidate the relative contributions of pharmacokinetic design features to gallbladder safety margins [2]. The compound's negligible systemic exposure and favorable 3-day safety profile provide a reference standard for evaluating novel TGR5 agonist candidates .

GLP-1 Mechanistic Studies

Emerging evidence indicates that intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mouse models of NAFLD [1]. TGR5 Receptor Agonist 3, with its soft-drug pharmacokinetic profile minimizing systemic exposure [2], aligns with the therapeutic hypothesis that locally acting TGR5 agonists may uncouple metabolic benefits from gallbladder side effects. While RDX8940 has been directly validated in NAFLD models [1], TGR5 Receptor Agonist 3 offers an alternative chemical scaffold with distinct potency and species selectivity characteristics, enabling scaffold-diversification studies and target engagement validation across different chemical series.

Application
Selection Property
Validation Focus
Chronic metabolic model studies (DIO/NASH)
Gallbladder safety endpoint monitoring
Sustained GLP-1 improvement in long-term dosing
Gut-restricted TGR5 pharmacology
Rapid systemic clearance profile
Intestinal L-cell GLP-1 secretion isolation
Translational bridging across species
Characterized h/mTGR5 potency ratio
Dose extrapolation using receptor occupancy models
GLP-1 mechanistic studies
Dose-dependent secretagogue activity
In vitro-in vivo continuity with same scaffold

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